molecular formula C4H4F6O B1301634 Difluoromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 35042-99-0

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B1301634
CAS No.: 35042-99-0
M. Wt: 182.06 g/mol
InChI Key: PCTQNZRJAGLDPD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

Systematic Nomenclature
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, systematically named 1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane , is a fluorinated ether with the molecular formula C₄H₄F₆O (molecular weight: 182.06 g/mol). Its CAS registry number is 35042-99-0 , and it is alternatively referred to as HFE-356pcf3 in industrial contexts.

Structural Characterization
The compound features a difluoromethyl group (-OCF₂H) bonded to a 2,2,3,3-tetrafluoropropyl chain. The structure is defined by the following key attributes:

  • Ether linkage : Central oxygen atom connecting the difluoromethyl and tetrafluoropropyl groups.
  • Fluorine substitution : Four fluorine atoms on the propyl chain (positions 2 and 3) and two on the methyl group.

Physical Properties

Property Value Source
Boiling Point 69–76 °C
Density (20°C) 1.47–1.48 g/cm³
Refractive Index 1.299–1.3
Flash Point -4 °C

Spectroscopic Data
While specific spectral peaks are not explicitly detailed in the available sources, common analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) : To resolve fluorine and proton environments.
  • Infrared (IR) Spectroscopy : Identifying C-F (1100–1000 cm⁻¹) and ether C-O (1250–1050 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peak at m/z 182.06.

Historical Context in Fluorinated Ether Research

Evolution of Fluorinated Ethers
Fluorinated ethers emerged as critical alternatives to ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in the late 20th century. Early synthesis methods, such as cobalt trifluoride-mediated fluorination (300–500°C), enabled the production of stable, fully fluorinated ethers. For example, patents from the 1980s describe adducts of fluoro-olefins and hydrogen-containing ethers as precursors for heat pump fluids.

Synthetic Advancements
this compound is synthesized via:

  • Free-radical addition : Fluoro-olefins (e.g., tetrafluoroethylene) react with hydrogen-containing ethers like dimethyl ether.
  • Electrochemical fluorination : Direct fluorination of hydrocarbon ethers using elemental fluorine or high-valency metal fluorides.
  • Nucleophilic substitution : Chlorodifluoromethyl sulfones or ketones generate difluorocarbene intermediates, which react with alcohols.

Role in Hydrofluoroether (HFE) Development
As part of the HFE class, this compound aligns with environmental goals due to:

  • Zero ozone depletion potential (ODP) : Unlike CFCs, HFEs lack chlorine atoms.
  • Low global warming potential (GWP) : Atmospheric lifetimes of HFEs are typically <5 years.
  • Industrial utility : Applications include heat transfer fluids, solvents, and dielectric materials.

Comparative Analysis of HFEs

HFE Compound Boiling Point (°C) Molecular Formula Primary Use
HFE-7100 61 C₅H₃F₉O Electronics cooling
HFE-458 98 C₅H₄F₈O Solvent blends
HFE-356pcf3 76 C₄H₄F₆O Heat transfer fluids

Properties

IUPAC Name

3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTQNZRJAGLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371783
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-99-0
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
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Preparation Methods

Synthesis via Reaction of Difluoromethyl Ether with Tetrafluoropropyl Compounds

The primary synthetic route involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under controlled conditions, typically requiring:

This method is scalable for industrial production, employing high-purity starting materials and advanced purification techniques to achieve the desired product purity.

Addition of Alcohols to Epoxides (Nucleophilic Ring Opening)

A well-documented approach for preparing fluorinated ethers, including related compounds, is the nucleophilic addition of fluorinated alcohols to epoxides in the presence of a base catalyst such as sodium hydroxide:

  • Example: Reaction of 1,1,1-trifluoroethanol with 1-chloro-2,3-epoxypropane catalyzed by NaOH
  • Conditions: Low temperatures (0–5°C) to control reaction rate and selectivity
  • Yields: Variable, with glycidyl ethers and diethers as products depending on catalyst amount and reaction time

This method can be adapted for this compound by selecting appropriate fluorinated alcohol and epoxide precursors.

Electrochemical Fluorination (ECF)

Electrochemical fluorination in anhydrous hydrogen fluoride medium is a classical method for introducing fluorine atoms into organic molecules:

  • Process: The hydrocarbon ether precursor is dissolved in anhydrous HF and subjected to electrolysis using nickel anode and iron cathode
  • Conditions: Atmospheric pressure, 0°C, voltage 4–6 V, current density ~20 A/ft²
  • Outcome: Partial or full fluorination of the ether, depending on reaction time and substrate concentration

This method has been used to prepare perfluorinated ethers and can be tailored to synthesize this compound or its derivatives.

Halogenation Followed by Fluorination and Reduction

A multi-step synthetic route involves:

  • Halogenation: Reacting this compound with chlorine or sulfuryl chloride under UV light to form monochloroethers or dichloro derivatives.
  • Fluorination: Treating the chlorinated intermediates with bromine trifluoride (BrF₃) to substitute chlorine atoms with fluorine.
  • Reduction: Using lithium aluminum hydride (LiAlH₄) to reduce any intermediate species to the target ether.

This method allows fine control over fluorination patterns and is useful for synthesizing related fluorinated ethers with specific substitution patterns.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields / Notes
Reaction of Difluoromethyl Ether with Tetrafluoropropyl Compounds Difluoromethyl ether, tetrafluoropropyl compounds, catalyst, inert atmosphere Scalable, high purity achievable Not explicitly reported; industrially viable
Addition of Alcohols to Epoxides Fluorinated alcohol, epoxide, NaOH catalyst, low temperature (0–5°C) Mild conditions, adaptable Yields vary (19–68%) depending on substrates
Electrochemical Fluorination (ECF) Hydrocarbon ether, anhydrous HF, electrochemical cell (Ni anode, Fe cathode), 0°C, 4–6 V Direct fluorination, perfluorination possible Yields not specified; complex mixtures possible
Halogenation + Fluorination + Reduction Cl₂ or SO₂Cl₂ (UV light), BrF₃, LiAlH₄ Precise fluorination control Intermediate purification needed; multi-step

Research Findings and Notes

  • The reaction of difluoromethyl ether with tetrafluoropropyl compounds requires careful control of reaction atmosphere and temperature to avoid side reactions and degradation.
  • The nucleophilic ring-opening of epoxides by fluorinated alcohols is a versatile method but may produce mixtures of glycidyl ethers and diethers; catalyst choice and reaction temperature are critical for selectivity.
  • Electrochemical fluorination is effective for introducing fluorine atoms but often results in complex product mixtures, requiring extensive purification.
  • Halogenation followed by fluorination and reduction allows for the synthesis of highly fluorinated ethers with specific substitution patterns, useful for specialized applications such as anesthetics.
  • Solubility and formulation data indicate that this compound can be prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, and corn oil for research applications, with careful stepwise solvent addition to maintain clarity.

Practical Considerations in Preparation

  • Purity Control: Analytical methods such as gas chromatography (GC) are essential to confirm >98% purity for research-grade material.
  • Storage: The compound is air-sensitive and should be stored under inert gas in a cool, dark place below 15°C to maintain stability.
  • Safety: Handling requires precautions due to fluorinated ether volatility and potential toxicity; refer to safety data sheets for detailed guidance.
  • Scale-Up: Industrial synthesis benefits from continuous monitoring of reaction parameters and purification steps to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction may produce fluorinated hydrocarbons .

Scientific Research Applications

Solvent Replacement

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is identified as a suitable replacement for ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs). Its properties make it an effective solvent in cleaning applications, especially in oxygen handling systems where non-flammability and low toxicity are critical.

  • Performance Characteristics:
    • Low Ozone Depletion Potential (ODP < 0.02)
    • High boiling point (>40 °C)
    • Compatibility with elastomers and metals

Case Study: Cleaning Efficacy
A study demonstrated that mixtures containing this compound effectively removed contaminants from metal surfaces coated with various oils and greases. The results indicated a significant percentage of contaminant removal under static and ultrasonic conditions.

Solvent Mixture Composition Contaminant Removed (%)
50% Ether + 50% Another Solvent88%
75% Ether + 25% Another Solvent92%

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other fluorinated compounds. Its unique reactivity allows for the introduction of fluorine atoms into organic molecules, enhancing their stability and performance.

  • Fluorinated Product Examples:
    • Isoflurane and enflurane are common anesthetics derived from similar ether compounds.

Anesthetic Applications

Research indicates that difluoromethyl ethers have potential use as anesthetic agents due to their favorable toxicity profiles compared to traditional anesthetics. The compound has undergone extensive toxicity testing and is considered a moderate to non-irritant.

Mechanism of Action

The mechanism of action of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions and interactions, making it valuable in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Content : TTE contains 8 fluorine atoms per molecule, offering superior electrochemical stability and lower polysulfide solubility compared to difluoromethyl ether (6 F) and BTFE (6 F) .
  • Density and Polarity : Higher fluorine content correlates with increased density and reduced solvating power. TTE’s density (1.56 g/cm³) and weak solvation enable stable solid-electrolyte interphase (SEI) formation in Li-S batteries .

Electrochemical Performance

Lithium-Ion Batteries

  • TTE : Used as a diluent in localized high-concentration electrolytes (LHCEs) to reduce viscosity while maintaining salt dissociation. For example, 3 M LiPF6 in EC/DMC/TTE (1:9:8 vol.) enhances rate capability and cycling stability in LiCoO2/graphite cells .
  • BTFE: Lowers electrolyte viscosity (11.0 mPa·s) and retains non-flammability when mixed with LiFSA/TMP, achieving 0.87 mS/cm ionic conductivity .
  • Difluoromethyl Variant: No direct data available, but its lower fluorine content may reduce oxidative stability compared to TTE, limiting high-voltage (>4.5 V) compatibility .

Lithium-Sulfur Batteries

  • TTE : Suppresses lithium polysulfide (LiPS) shuttling via weak solvation, enabling Li-S cells with 84% capacity retention after 300 cycles at 4.5 V .
  • BTFE : Less effective than TTE due to higher LiPS solubility .

Lithium-Metal Anodes

  • TTE : Forms LiF-rich SEI layers, improving Coulombic efficiency (98% over 200 cycles) in Li||Cu cells .
  • HFE: Synergizes with FEC to stabilize LiCoO2 cathodes and Li-metal anodes, retaining 84% capacity after 300 cycles .

Biological Activity

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (DFTPE) is a fluorinated ether with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄H₄F₆O
  • Molecular Weight : 182.07 g/mol
  • Boiling Point : Approximately 69°C - 76°C
  • Density : 1.47 - 1.48 g/cm³

DFTPE is characterized by its high fluorine content, which contributes to its unique chemical stability and reactivity. The presence of multiple fluorine atoms enhances its interaction with biological molecules, making it a subject of interest in medicinal chemistry and organic synthesis .

The biological activity of DFTPE can be attributed to its ability to interact with various molecular targets due to its fluorinated structure. The compound can participate in:

  • Chemical Reactions : DFTPE can undergo oxidation and reduction reactions, which may lead to the formation of biologically active metabolites.
  • Biochemical Pathways : Its interactions with enzymes and receptors can modify metabolic pathways, potentially influencing physiological responses.

Medicinal Chemistry

DFTPE has been investigated for its potential use in drug development. Its unique structure allows it to serve as a fluorinated building block for pharmaceuticals, enhancing the pharmacokinetic properties of drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability .

Research Studies

Several studies have explored the biological implications of DFTPE:

  • Case Study on Fluorinated Biomolecules : Research has shown that DFTPE can be used in the synthesis of fluorinated biomolecules, which are valuable in studying metabolic processes and drug interactions.
  • Toxicological Assessments : Preliminary assessments suggest that while DFTPE exhibits irritant properties, its overall toxicity profile requires further investigation to establish safe handling practices in laboratory settings .

Comparative Analysis

To understand the distinctiveness of DFTPE, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBoiling PointDensityNotable Activity
This compoundC₄H₄F₆O69°C - 76°C1.47 - 1.48 g/cm³Potential drug candidate
2,2,3,3-Tetrafluoropropyl trifluoromethyl etherC₅H₅F₉Not specifiedNot specifiedConvulsant action

DFTPE stands out due to its high reactivity and stability compared to other fluorinated ethers. Its unique properties make it particularly useful in applications requiring precise chemical behavior .

Q & A

Q. Answer :

  • Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to low flash points (~27°C) and flammability risks .
  • Storage : Store in sealed containers away from ignition sources. Use explosion-proof refrigeration if required for temperature-sensitive samples .
  • Waste Disposal : Segregate fluorinated waste and collaborate with certified waste management services to avoid environmental contamination (e.g., bioaccumulation risks) .

How can the purity and structural integrity of fluorinated ethers be validated?

Q. Answer :

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to confirm ≥95% purity. Cross-reference retention times with certified standards .
  • Structural Confirmation :
    • NMR Spectroscopy : 19F^{19}\text{F} NMR resolves fluorine substituents (e.g., δ -120 to -140 ppm for CF2_2 groups).
    • FTIR : Peaks at 1100–1250 cm1^{-1} (C-F stretching) and 900–1000 cm1^{-1} (ether C-O-C) confirm functional groups .

What synthetic routes are reported for fluorinated ether intermediates?

Q. Answer :

  • Fluorination Strategies :
    • Electrochemical fluorination (ECF) of precursor alcohols using anhydrous HF.
    • Nucleophilic substitution with fluorinating agents (e.g., DAST) under inert atmospheres .
  • Purification : Distillation under reduced pressure (e.g., boiling point ~92°C for TTE) combined with molecular sieves to remove residual moisture .

Advanced Research Questions

How does fluorinated ether design enhance lithium-metal battery (LMB) electrolytes?

Q. Answer :

  • Localized High-Concentration Electrolytes (LHCEs) :
    • Mechanism : Fluorinated ethers (e.g., TTE) act as diluents in LHCEs, reducing viscosity while maintaining Li+^+-solvent coordination. This improves ionic conductivity and stabilizes solid-electrolyte interphases (SEI) .
    • Performance : LHCEs with TTE achieve Coulombic efficiencies (CE) >98.8% and enable high-voltage (4.9 V) cycling by suppressing Al corrosion .
  • Experimental Optimization :
    • Solvent Ratios : Test 1:2 to 1:4 diluent-to-solvent ratios (e.g., DMC:TTE) to balance Li+^+ transport and electrode wettability .
    • Characterization : Use Raman spectroscopy to analyze Li+^+-FSI^- coordination changes with varying TTE concentrations .

What role do fluorinated ethers play in mitigating lithium-sulfur (Li-S) battery self-discharge?

Q. Answer :

  • Polysulfide Shuttling Suppression : TTE-based electrolytes reduce LiPS solubility by 80–90%, limiting redox shuttle and anode corrosion. Synergy with LiNO3_3 additives enhances SEI stability .
  • Methodology :
    • Electrochemical Testing : Compare capacity retention in TTE/DOL:DME electrolytes over 50 cycles at 0.2C.
    • Post-Mortem Analysis : Use XPS to detect fluorine-rich SEI components (e.g., LiF) on Li anodes .

How do fluorinated ethers improve low-temperature sodium-ion battery performance?

Q. Answer :

  • Low-Temperature Adaptability :
    • Solvation Tuning : TTE reduces electrolyte freezing points and enhances Na+^+ desolvation kinetics. For example, 0.8M NaPF6_6 in FEC/EMC/TTE retains 99.6% CE at -20°C .
    • Electrode Compatibility : Pair with NASICON-type cathodes (e.g., Na3_3V2_2(PO4_4)2_2O2_2F) to minimize interfacial resistance .
  • Validation : Conduct EIS at sub-ambient temperatures to quantify charge-transfer resistance (Rct_{ct}) reductions .

Key Research Challenges

  • Solvation Dynamics : Resolve contradictions in Li+^+-diluent interactions via combined MD simulations and operando spectroscopy .
  • Scalability : Optimize fluorinated ether synthesis for gram-scale reproducibility while minimizing HF byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Reactant of Route 2
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Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

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